molecular formula C18H19NO3 B12436980 N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Cat. No.: B12436980
M. Wt: 297.3 g/mol
InChI Key: QRFDENJATPJOKG-UHFFFAOYSA-N
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Description

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is an organic compound with the chemical formula C18H19NO3This compound is characterized by its white to light yellow crystalline powder appearance and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine typically involves the reaction of cinnamoyl chloride with 2-hydroxy-2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organic compounds.

    Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine can help regulate blood sugar levels. Molecular docking studies have shown that it interacts with key residues in the active site of α-glucosidase, including His626, Asp469, and Asp568 .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDENJATPJOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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